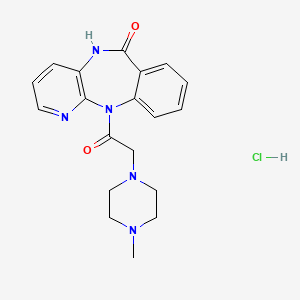

Pirenzepine monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pirenzepine monohydrochloride is a muscarinic receptor antagonist primarily used in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers. It is known for its ability to inhibit gastric secretion at lower doses than those required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary functions . This compound is particularly beneficial in promoting the healing of duodenal ulcers and preventing their recurrence due to its cytoprotective action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pirenzepine monohydrochloride involves the reaction of 11-(4-methyl-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one with hydrochloric acid to form the monohydrochloride salt . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the compound through crystallization and filtration techniques to obtain a high-purity product suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions

Pirenzepine monohydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Hydrochloric Acid: Used in the formation of the monohydrochloride salt.

Organic Solvents: Such as methanol or ethanol, used in the purification process.

Major Products Formed

The primary product formed from these reactions is this compound itself. under certain conditions, unexpected scaffold rearrangement products, such as benzimidazole derivatives, can be formed .

Wissenschaftliche Forschungsanwendungen

Pirenzepine monohydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies involving muscarinic receptor antagonists.

Biology: Investigated for its effects on cellular responses mediated by muscarinic acetylcholine receptors.

Wirkmechanismus

Pirenzepine monohydrochloride exerts its effects by binding to the muscarinic acetylcholine receptor, specifically the M1 subtype . This binding inhibits various cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . By inhibiting these pathways, pirenzepine reduces gastric acid secretion and muscle spasms, promoting the healing of ulcers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Telenzepine: Another muscarinic receptor antagonist with similar applications in the treatment of peptic ulcers.

AFDX-384: A compound with similar receptor binding properties but different pharmacological effects.

Uniqueness

Pirenzepine monohydrochloride is unique in its selective action on the gastric mucosa, allowing it to inhibit gastric secretion effectively while minimizing side effects on other bodily functions . This selectivity makes it a preferred choice for the treatment of peptic ulcers compared to other antimuscarinic agents .

Eigenschaften

CAS-Nummer |

93173-05-8 |

|---|---|

Molekularformel |

C19H22ClN5O2 |

Molekulargewicht |

387.9 g/mol |

IUPAC-Name |

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride |

InChI |

InChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H |

InChI-Schlüssel |

AFBSBOBDKXETKP-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl |

Verwandte CAS-Nummern |

93173-05-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)

![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)

![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)

![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)

![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)

![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)

![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)